Dipotassium Salt vs. Disodium Salt: Clinical Efficacy Demonstrated Only for the Dipotassium DL-Racemate in Registered Product Cogitum®
Dipotassium N-acetyl-DL-aspartate (as Cogitum®) at a daily oral dose of 750 mg for 21 days produced statistically significant reductions in fatigue and improvements in cognitive function versus placebo in a randomized, double-blind, placebo-controlled trial (n=71) [1]. The Fatigue Assessment Scale (FAS) score decreased significantly in the active treatment group (p=0.00001), Trail Making Test part A (TMT-A) time decreased (p=0.000012), TMT-B time decreased (p=0.000033), and visual analogue scale (VAS) well-being score increased (p=0.00024); no statistically significant changes were observed in the placebo group [1]. In contrast, the disodium salt of N-acetyl-L-aspartic acid has been described in patent literature (RU2141943C1) as possessing antidepressant and nootropic activity in preclinical models [2], but no published double-blind, placebo-controlled clinical trial data exist for the disodium salt in any human indication.
| Evidence Dimension | Clinical efficacy evidence level for fatigue/asthenic syndrome |
|---|---|
| Target Compound Data | Dipotassium N-acetyl-DL-aspartate (Cogitum®): Phase III-equivalent RCT, FAS score decrease p=0.00001, TMT-A improvement p=0.000012, TMT-B improvement p=0.000033, VAS improvement p=0.00024 vs. placebo; n=71; 750 mg/day × 21 days [1] |
| Comparator Or Baseline | Disodium N-acetyl-L-aspartate: No published RCT data; preclinical antidepressant/nootropic activity claimed in patent RU2141943C1 [2] |
| Quantified Difference | Clinical-grade evidence available (dipotassium salt) vs. preclinical evidence only (disodium salt) |
| Conditions | Randomized, double-blind, placebo-controlled clinical trial; participants with FAS score ≥22; mean age 21-22 years |
Why This Matters
Procurement for human clinical research or therapeutic compounding requires compounds with published, regulator-recognizable clinical efficacy data; dipotassium N-acetyl-DL-aspartate is the only N-acetyl-aspartate salt form for which such data exist in an approved pharmaceutical product context.
- [1] Esin RG, Khayrullin IK, Esin OR, Fatykhova AF, Gismatullina EI, Isaeva YN. Efficacy of potassium N-acetylaminosuccinate (Cogitum) in the treatment of asthenic syndrome: results of double-blind placebo-controlled trial. Zh Nevrol Psikhiatr Im S S Korsakova. 2023;123(6):52-56. PMID: 37382978. View Source
- [2] RU2141943C1 Patent — N-acetyl-L-aspartic acid disodium salt showing antidepressant and nootropic activity. I.A. Grigoryev, V.I. Petrov et al., Russian Federation, 1998. View Source
